molecular formula C5H13ClN2O3 B13824836 rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride

rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride

Cat. No.: B13824836
M. Wt: 184.62 g/mol
InChI Key: XFRYPAVXBMFXQE-MMALYQPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

    DL-Ornithine: A precursor in the biosynthesis of polyamines.

    3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.

    L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.

Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .

Properties

Molecular Formula

C5H13ClN2O3

Molecular Weight

184.62 g/mol

IUPAC Name

(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1

InChI Key

XFRYPAVXBMFXQE-MMALYQPHSA-N

Isomeric SMILES

C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(CN)C(C(C(=O)O)N)O.Cl

Origin of Product

United States

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